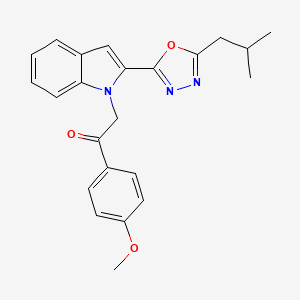![molecular formula C24H26N4O2S B2825517 9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251703-81-7](/img/structure/B2825517.png)
9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a piperazine ring, a quinazolinone structure, and a thiazine ring. Piperazine rings are often found in pharmaceuticals and are known for their versatile reactivity. Quinazolinones are a type of nitrogen-containing heterocycle and are also common in various drugs. Thiazines are sulfur and nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure includes several functional groups, including a carbonyl group attached to the piperazine ring and another carbonyl group in the quinazolinone structure. The presence of these polar groups could impact the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar carbonyl groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study by Patel et al. (2012) describes the synthesis of thiazolidinone derivatives, including structures similar to the compound , for antimicrobial activity. These compounds showed significant effectiveness against various bacterial and fungal strains, indicating potential use in antimicrobial therapies (Patel et al., 2012).
Antitumor Activities
Research by Li et al. (2020) reports on the synthesis of quinazoline derivatives containing piperazine moieties, showing potent antiproliferative activities against various cancer cell lines. This suggests the potential of such compounds, including the one , in cancer treatment (Li et al., 2020).
Antihypertensive Effects
A 2015 study focused on the synthesis of impurities of terazosin hydrochloride, a drug related to the compound , used for hypertension treatment. This research contributes to the understanding of related compounds' role in hypertension management (Wu Hong-na et al., 2015).
Synthesis and Pharmacological Evaluation
Iovino et al. (2004) studied a related compound, BIBN 4096 BS, for its pharmacological properties, indicating the relevance of such compounds in developing new therapeutic agents (Iovino et al., 2004).
Alpha-1 Adrenoceptor Antagonism
Abou-Seri et al. (2011) synthesized quinazolinone-arylpiperazine derivatives as potential α1-adrenoceptor antagonists, showing promising hypotensive activity, relevant to the cardiovascular therapeutic field (Abou-Seri et al., 2011).
Antibacterial Activity of Terazosin Hydrochloride Derivatives
Kumar et al. (2021) examined terazosin hydrochloride derivatives, closely related to the compound , for their antibacterial activity, contributing to the understanding of their potential in combating bacterial infections (Kumar et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16-4-5-17(2)21(14-16)26-9-11-27(12-10-26)22(29)18-6-7-19-20(15-18)25-24-28(23(19)30)8-3-13-31-24/h4-7,14-15H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXJWAFDKWHMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCCSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2825438.png)



![methyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2825448.png)
![2-[1-(Furan-2-ylmethyl)-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione](/img/structure/B2825450.png)

![1-[2-[(But-2-ynoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2825452.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2825454.png)

